molecular formula C12H19Cl3N2O B13417140 (S)-Clenbuterol hydrochloride CAS No. 871984-59-7

(S)-Clenbuterol hydrochloride

Cat. No.: B13417140
CAS No.: 871984-59-7
M. Wt: 313.6 g/mol
InChI Key: OPXKTCUYRHXSBK-HNCPQSOCSA-N
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Description

(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle growth-promoting properties. The compound is the hydrochloride salt form of (S)-Clenbuterol, which enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral intermediate.

    Chiral Resolution: The chiral intermediate is resolved into its enantiomers using chiral chromatography or crystallization techniques.

    Formation of (S)-Clenbuterol: The resolved (S)-enantiomer undergoes further chemical reactions, including nucleophilic substitution and reduction, to form (S)-Clenbuterol.

    Hydrochloride Salt Formation: The final step involves the reaction of (S)-Clenbuterol with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as alcohols, ketones, and substituted analogs.

Scientific Research Applications

(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its effects on cellular signaling pathways and gene expression.

    Medicine: this compound is investigated for its potential therapeutic uses in treating respiratory disorders and muscle wasting diseases.

    Industry: It is used in the development of performance-enhancing drugs and veterinary medicine.

Mechanism of Action

(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors on the surface of cells. This binding activates the adenylate cyclase enzyme, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, bronchodilation, and enhanced muscle protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    R-Clenbuterol: The ®-enantiomer of Clenbuterol, which has different pharmacological properties.

    Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.

    Terbutaline: A β2-adrenergic agonist with similar bronchodilatory effects.

Uniqueness

(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its chiral nature, which contributes to its specific pharmacological profile. Unlike its ®-enantiomer, (S)-Clenbuterol has distinct effects on muscle growth and fat metabolism.

Properties

CAS No.

871984-59-7

Molecular Formula

C12H19Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1

InChI Key

OPXKTCUYRHXSBK-HNCPQSOCSA-N

Isomeric SMILES

CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl

Origin of Product

United States

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